luffin b
Description
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Properties
CAS No. |
135494-65-4 |
|---|---|
Molecular Formula |
C10H15NO |
Synonyms |
luffin b |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Luffin B Analogues
Total Synthesis Approaches to Luffin B Scaffolds
Total synthesis in organic chemistry involves the complete construction of complex organic compounds from simpler, commercially available starting materials. wikipedia.org While the full total synthesis of a protein like this compound (a large, complex molecule) from basic precursors is a significant challenge and not commonly reported in the same vein as small molecule synthesis, research may focus on the total synthesis of specific structural motifs or smaller peptide fragments that are part of the this compound structure. Total synthesis serves as a critical tool for testing new synthetic methodologies and creating complex molecules. wikipedia.org Approaches to total synthesis often involve retrosynthetic analysis to plan the construction pathway and require careful stereochemical control. wikipedia.org The field has advanced with improvements in techniques, analytical methods, and understanding of chemical reactivity, sometimes incorporating biocatalysis and chemoenzymatic strategies. wikipedia.org
Semi-Synthetic Modifications and Derivatization of this compound for Research
Semi-synthesis utilizes compounds isolated from natural sources as starting materials for chemical modification. wikipedia.orgtapi.com This approach is particularly useful for complex natural products like proteins, where total synthesis may be prohibitively difficult or expensive. wikipedia.org Semi-synthetic modifications of this compound involve chemically altering the isolated protein to introduce new functional groups or structural changes. These modifications are performed for research purposes, such as studying the role of specific amino acid residues, altering biochemical properties, or conjugating this compound to other molecules (e.g., for creating immunotoxins). scispace.com Derivatization, a type of modification, can enhance properties like detection sensitivity in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) by improving ionization or separation. longdom.orgcaymanchem.com For proteins like this compound, derivatization can involve reactions targeting specific amino acid side chains. Semi-synthesis allows access to modified compounds that might be difficult or impossible to obtain through total synthesis or direct isolation. wikipedia.orgharvard.edu
Design and Synthesis of this compound Analogues for Mechanistic Studies
Designing and synthesizing analogues of this compound is a key strategy for understanding its mechanism of action. Analogues are compounds that are structurally similar to this compound but have specific modifications. These modifications can involve changes to the amino acid sequence, the introduction of non-natural amino acids, or alterations to post-translational modifications. By comparing the properties and activity of these analogues to the native this compound, researchers can gain insights into which parts of the molecule are crucial for its function, such as ribosome binding or enzymatic activity. scispace.com Mechanistic studies often involve a combination of synthetic chemistry and biochemical assays. ethz.chnih.govunc.edu The design of analogues is guided by hypotheses about the mechanism, and their synthesis allows for experimental testing of these hypotheses.
Regioselective and Stereoselective Synthesis Methodologies Applied to this compound Research
Regioselectivity refers to the preferential formation of one structural isomer over others during a chemical reaction, while stereoselectivity involves the preferential formation of one stereoisomer (enantiomer or diastereomer) over others. chemistrydocs.com In the context of this compound research, regioselective and stereoselective synthesis methodologies are crucial when synthesizing peptide fragments, modifying specific amino acid residues, or constructing linkers for conjugates. Achieving high regioselectivity and stereoselectivity is essential to ensure that the desired product is obtained with high purity and in good yield, particularly when dealing with the complexity of a protein structure or smaller chiral building blocks. organic-chemistry.orgmdpi.comnih.govrsc.org Techniques such as the use of chiral auxiliaries, specific catalysts, and controlled reaction conditions are employed to control the outcome of these reactions. mdpi.comnih.govwikipedia.org While direct application to the entire this compound protein molecule might be limited due to its size and complexity, these methodologies are vital for the synthesis of smaller, well-defined components or modified residues incorporated into this compound analogues.
Molecular Mechanisms of Action of Luffin B
Cellular Targets and Ribosomal Interactions of Luffin B (e.g., rRNA N-glycosylase activity)
The primary cellular target of this compound, in line with other RIPs, is the eukaryotic ribosome. 20.198.91researchgate.netdntb.gov.uawikipedia.org this compound functions as an rRNA N-glycosylase (EC 3.2.2.22). 20.198.91dntb.gov.uawikipedia.org This enzymatic activity involves the hydrolysis of the N-glycosidic bond of a specific adenine (B156593) residue within the 28S ribosomal RNA (rRNA) of the large (60S) ribosomal subunit. 20.198.91dntb.gov.uawikipedia.org The critical target site is located in the highly conserved α-sarcin/ricin loop (SRL) of the 28S rRNA, corresponding to adenine 4324 in rat 28S rRNA. 20.198.91dntb.gov.uawikipedia.org Depurination at this site renders the ribosome unable to bind elongation factors, thereby effectively halting protein synthesis. 20.198.91researchgate.netdntb.gov.uawikipedia.org
The interaction between RIPs and the ribosome is crucial for their enzymatic activity and specificity. Studies on various RIPs, including those homologous to this compound, indicate that interactions with ribosomal proteins, particularly the acidic P proteins of the ribosomal stalk, play a significant role in enhancing the catalytic efficiency of the RIPs. These interactions may facilitate the RIP's access to the SRL and help it compete with elongation factors for ribosomal binding. While specific detailed interaction data for this compound with individual ribosomal proteins is not extensively detailed in the provided search results, its classification as a Type I RIP strongly suggests a similar mode of interaction with the ribosomal machinery as observed for other members of this family.
Intracellular Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound involves the inhibition of protein synthesis. 20.198.91researchgate.netdntb.gov.uawikipedia.org This fundamental disruption of a vital cellular process can trigger a cascade of intracellular events and modulate various signaling pathways. While the provided search results discuss cellular stress responses and signaling pathways in a general context dntb.gov.uagenecards.org, specific details on the direct modulation of distinct signaling pathways by this compound are limited.
However, the inhibition of protein synthesis by RIPs is known to induce cellular stress, particularly proteotoxic stress due to the accumulation of unfolded or misfolded proteins and the disruption of normal cellular functions. dntb.gov.uagenecards.org This can activate stress response pathways such as the Integrated Stress Response (ISR) and potentially the Unfolded Protein Response (UPR), although specific evidence for this compound triggering these exact pathways is not provided in the search results. dntb.gov.uagenecards.org These stress responses involve complex signaling cascades aimed at restoring homeostasis or, if the stress is severe and prolonged, initiating programmed cell death. genecards.org Further research is needed to delineate the precise intracellular signaling pathways modulated by this compound following ribosome inactivation.
This compound's Influence on Cellular Homeostasis and Stress Responses
This compound's inhibition of protein synthesis profoundly impacts cellular homeostasis. 20.198.91researchgate.netdntb.gov.uawikipedia.org Protein synthesis is fundamental to maintaining cellular structure, function, and responding to environmental changes. By disrupting this process, this compound challenges the cell's ability to maintain equilibrium. dntb.gov.uagenecards.org
The cell responds to this disruption by activating various stress response mechanisms. dntb.gov.uagenecards.org These responses are part of a complex network aimed at sensing the stress, minimizing damage, and adapting to the unfavorable conditions. dntb.gov.uagenecards.org As mentioned earlier, pathways like the Integrated Stress Response (ISR) are typically activated by the inhibition of translation, leading to a reprogramming of gene expression to favor the synthesis of stress-protective proteins while globally reducing translation. genecards.org
If the cellular stress induced by this compound is severe or prolonged and the adaptive responses are insufficient, it can lead to irreversible damage and trigger programmed cell death pathways, such as apoptosis. genecards.org While some search results mention potential anti-tumor activity of luffin dntb.gov.uanih.gov, which implies the induction of cell death in cancer cells, the specific details of how this compound interacts with and influences the intricate network of cellular homeostasis and stress response pathways at a molecular level are not comprehensively described in the provided information. dntb.gov.uagenecards.org
Biological Activities and Preclinical Investigation of Luffin B
In Vitro Antiproliferative and Cytotoxic Activities of Luffin B in Cell Lines
Studies have demonstrated the ability of this compound and related RIPs from Luffa cylindrica to inhibit the proliferation and induce cytotoxicity in various cancer cell lines. ontosight.ai This effect is primarily attributed to their ribosome-inactivating activity, which leads to the inhibition of protein synthesis and subsequent cell death, including apoptosis. ontosight.ai
An immunotoxin constructed by conjugating this compound with Ng76, a monoclonal antibody targeting human melanoma M(21) cells, exhibited significantly enhanced cytotoxic activity compared to free this compound. ebi.ac.uk This suggests that targeting delivery of this compound to specific cancer cells can increase its potency.
Research on alpha-luffin, a related RIP from Luffa cylindrica, has also shown dose- and time-dependent inhibition of growth and induction of apoptosis in human cancer cell lines such as JEG-3 (choriocarcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast cancer). researchgate.net
While specific comprehensive datasets detailing IC50 values of free this compound across a broad panel of cancer cell lines are limited in the immediately available literature, the study on the this compound-Ng76 immunotoxin provides specific cytotoxicity data for targeted melanoma cells.
| Compound | Target Cell Line | IC50 (mol/L) | Reference |
| Free this compound | M(21) melanoma | Higher than immunotoxin (approx. 1.0 x 10-7) | ebi.ac.uk |
| This compound-Ng76 | M(21) melanoma | 2.5 x 10-11 | ebi.ac.uk |
| Free this compound | HeLa (non-target) | 3.0 x 10-8 | ebi.ac.uk |
Note: The IC50 for free this compound on M(21) cells was not explicitly stated as a precise value in the source but indicated as significantly higher than the immunotoxin, making the immunotoxin approximately 4000-fold more cytotoxic to target cells. ebi.ac.uk
These findings highlight the potential of this compound, particularly when used in a targeted approach, as a potent cytotoxic agent against cancer cells in vitro.
Immunomodulatory Effects of this compound in Cellular Models
This compound has been reported to possess immunomodulatory effects. ontosight.ai Ribosome-inactivating proteins, in general, can influence immune responses. While the precise mechanisms of this compound's immunomodulatory actions in cellular models are not extensively detailed in the immediately available search results, studies on other compounds and plant extracts provide context for the types of immunomodulatory effects investigated in preclinical settings.
Immunomodulatory effects in cellular models often involve the modulation of immune cell activity, such as macrophages and lymphocytes, and the regulation of cytokine and chemokine production. uniprot.orgwikipedia.orgnih.govuniprot.orgdntb.gov.uaresearchgate.netuniprot.orgresearchgate.net For instance, some immunomodulatory agents can influence the balance between pro-inflammatory and anti-inflammatory cytokines or affect the activation state of immune cells. dntb.gov.uauniprot.org
Further research is needed to fully elucidate the specific cellular targets and molecular pathways involved in the immunomodulatory effects of this compound.
Anti-inflammatory Properties of this compound in Experimental Systems
While this compound is recognized for its anticancer and immunomodulatory potential, specific studies detailing its anti-inflammatory properties in experimental systems were not prominently featured in the gathered information. ontosight.ai
However, other components and extracts from Luffa cylindrica and other plants have demonstrated anti-inflammatory activities in various experimental models. rcsb.org These studies often investigate the ability of compounds to inhibit key mediators and pathways involved in inflammation, such as the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, nitric oxide, and the modulation of pathways like NF-κB and COX-2.
The potential for this compound to possess anti-inflammatory properties warrants further investigation, given the known activities of related plant compounds and the interconnectedness of immune and inflammatory responses.
Investigation of this compound in Animal Models of Disease (e.g., anti-tumor models)
Preclinical investigation of this compound has extended to animal models, particularly in the context of its potential as an anti-tumor agent. Animal models play a crucial role in evaluating the efficacy of potential therapeutic agents in a more complex biological system before clinical trials.
An immunotoxin incorporating Luffin-beta (Lβ), designed to target vascular endothelial growth factor receptor (VEGFR) and urokinase plasminogen activator (uPA), was investigated in a subcutaneous xenograft mouse model using human non-small cell lung cancer (H460) cells. ontosight.ai This study reported that treatment with the immunotoxin significantly inhibited the growth of solid tumors and resulted in decreased tumor weights in the treated animals over a period of 21 days. ontosight.ai The observed anti-tumor effect was associated with the induction of apoptosis and a decrease in angiogenesis markers within the tumors.
These findings from studies utilizing this compound as part of a targeted immunotoxin in animal models provide evidence of its potential efficacy in inhibiting tumor growth in vivo. Further studies with free this compound or other this compound-based constructs in various animal models of disease would provide more comprehensive insights into its therapeutic potential.
Synergistic and Antagonistic Interactions of this compound with Other Agents in Preclinical Settings
The investigation of synergistic and antagonistic interactions between a potential therapeutic agent and other compounds is crucial in preclinical development to understand its potential use in combination therapies. Synergy occurs when the combined effect of two agents is greater than the sum of their individual effects, while antagonism occurs when the combined effect is less than the sum. wikipedia.org
While the general principles and methods for evaluating synergistic and antagonistic interactions in preclinical settings are well-established, including isobolographic analysis and in vitro cytotoxicity assays with combinations of agents, specific research detailing synergistic or antagonistic interactions involving this compound with other therapeutic agents was not found in the immediately available literature. rcsb.orgwikipedia.org
Further preclinical studies are needed to explore potential synergistic or antagonistic effects of this compound when combined with other anti-cancer agents, immunomodulators, or anti-inflammatory compounds. Such investigations would be valuable for developing effective combination therapies involving this compound.
Structure Activity Relationships Sar and Computational Modeling of Luffin B
Identification of Key Pharmacophores and Structural Motifs in Luffin B
For proteins like this compound, the "pharmacophore" concept extends beyond small-molecule functional groups to encompass specific amino acid residues and structural motifs critical for biological activity. Ribosome-inactivating proteins, including luffins, function as rRNA N-glycosidases, cleaving a specific adenine (B156593) residue in the 28S ribosomal RNA google.com. The catalytic activity of RIPs is associated with conserved amino acid residues within their structure google.com.
Studies on related RIPs have identified key residues and structural features essential for their enzymatic activity and interaction with ribosomes. A conserved glutamic acid residue and an arginine residue are often implicated in the catalytic mechanism of RIPs google.com. The three-dimensional structure, including the folding pattern and the spatial arrangement of these catalytic residues, constitutes crucial structural motifs determining the protein's activity. The complete amino acid sequence of luffin-b has been determined, revealing it consists of 250 amino acid residues oup.comnih.gov. Sequence comparisons with other RIPs, such as luffin-a, show variations in amino acid positions, which could contribute to differences in their biological activities oup.comnih.govitrcweb.org. Luffin-b contains potential glycosylation sites, which could also influence its structure and function oup.comnih.gov.
Impact of Structural Modifications on this compound's Biological Activities
Structural modifications in proteins, whether through natural variations (like amino acid substitutions) or genetic engineering, can significantly impact their biological activities. For RIPs like this compound, changes in the amino acid sequence, particularly in or near the active site, can alter their ribosomal inhibition potency. Glycosylation patterns can also affect protein folding, stability, and interaction with other molecules.
While specific studies detailing the impact of targeted structural modifications on this compound's activity were not prominently found, research on other RIPs demonstrates this principle. Modifications affecting the conserved catalytic residues are likely to reduce or abolish the N-glycosidase activity. Changes in regions involved in ribosome binding could affect the protein's ability to access its substrate. The natural variations observed between luffin-a and luffin-b, with differences in 55 amino acid positions and glycosylation sites, suggest that these structural differences contribute to their distinct properties oup.comnih.gov.
In Silico Docking Studies and Molecular Dynamics Simulations of this compound
In silico techniques such as molecular docking and molecular dynamics simulations are valuable tools for studying the interactions of proteins with their targets and understanding their dynamic behavior uniprot.orgsmolecule.comnih.gov. Molecular docking can predict the preferred orientation and binding affinity of a protein to its substrate or interacting partners uniprot.orgthegoodscentscompany.com. Molecular dynamics simulations provide insights into the flexibility, stability, and conformational changes of proteins and their complexes over time smolecule.comnih.gov.
Although specific in silico studies focused on docking this compound to ribosomes were not extensively found, computational analyses have been performed on related luffin proteins. For instance, a computational study involving a fusion protein of alpha luffin and an anti-HER2 antibody fragment utilized molecular docking to evaluate interactions with HER2 and molecular dynamics simulations to assess the stability of the fusion protein nih.govitrcweb.orgnih.gov. These studies demonstrate the applicability of these computational methods to luffin family proteins and their interactions with biological targets. Molecular dynamics simulations, in particular, can provide detailed information about the dynamic behavior of proteins and the stability of protein-ligand complexes, which is crucial for understanding their mechanism of action smolecule.com.
Quantitative Structure-Activity Relationship (QSAR) Models for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. These models can be used to predict the activity of new compounds and guide the design of analogues with improved properties. For proteins, QSAR approaches can involve using descriptors based on amino acid sequence, structural features, and calculated molecular properties.
While traditional QSAR is more commonly applied to small molecules, the principles can be extended to proteins or peptides by using appropriate descriptors. Given that this compound is a protein, QSAR modeling would likely involve analyzing a series of this compound variants or related RIPs with known differences in structure and activity. Descriptors could include amino acid composition, sequence motifs, predicted secondary and tertiary structural elements, and properties like charge distribution or hydrophobicity. However, specific published QSAR models developed for this compound or a comprehensive set of its analogues were not identified in the provided search results. General QSAR methodologies are well-established in drug discovery and can be applied to diverse chemical entities, including peptides and proteins, provided sufficient data on structural variations and corresponding activities are available smolecule.com.
Fragment-Based Drug Discovery Approaches for this compound Scaffolds
Fragment-Based Drug Discovery (FBDD) is a strategy that involves identifying small chemical fragments that bind weakly to a biological target and then growing or combining these fragments to develop higher-affinity lead compounds. While FBDD is primarily used for small-molecule drug discovery targeting proteins, the concept of identifying key binding interactions can be relevant to understanding protein-protein or protein-ligand interactions involving proteins like this compound.
Advanced Analytical Methodologies for Luffin B Research
High-Resolution Mass Spectrometry for Luffin B Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the comprehensive analysis of metabolites, including those derived from this compound. HRMS provides accurate mass measurements, which are essential for determining the elemental composition of compounds and identifying unknown metabolites. This technique allows for the detection and characterization of a wide range of metabolites in a single analysis, providing a metabolic profile.
Studies utilizing UHPLC-HRMS/MS have been employed for the metabolic profiling of cucurbitacins in plants, demonstrating the capability of this technique to identify numerous secondary metabolites, including cucurbitacins. researchgate.netresearchgate.net HRMS analysis can determine the molecular formula of compounds, aiding in the identification of this compound and its derivatives. frontiersin.orgmdpi.com For example, HRMS (ESI) has been used to calculate and confirm the molecular formula of cucurbitacin B and its derivatives, with high mass accuracy between calculated and found values. mdpi.com The use of techniques like LC-MS can also aid in the rapid identification of phase I and II metabolites of cucurbitacin B. dntb.gov.ua
Nuclear Magnetic Resonance Spectroscopy for Advanced Structural Confirmation of this compound Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation and confirmation of organic compounds, including this compound and its derivatives. By providing information about the arrangement of atoms and their connectivity, NMR allows for definitive structural assignments. lehigh.edu
Both 1D (¹H and ¹³C NMR) and 2D NMR techniques (such as HSQC, HMBC, and NOESY) are routinely used in cucurbitacin research. frontiersin.orgnih.gov ¹H NMR spectra can provide characteristic patterns for cucurbitane triterpenes, aiding in their identification. ¹³C NMR spectroscopy reveals signals corresponding to different carbon environments, including characteristic carbonyl carbons in cucurbitacins. frontiersin.org For instance, the presence of ketone functional groups in cucurbitacin B can be identified by their specific chemical shifts in the ¹³C NMR spectrum. frontiersin.org
NMR studies have been crucial in confirming the structure of cucurbitacin B isolated from natural sources. frontiersin.org Comparison of observed NMR data with published literature values is a common practice for structural confirmation. frontiersin.org Furthermore, advanced NMR techniques like those involving Mosher ester reactions can be used to determine the absolute configuration of chiral centers in cucurbitacin derivatives. nih.gov High-field ¹H-NMR spectral analysis of various cucurbitacins, including cucurbitacin B, has provided tabulated chemical shifts and coupling constants that are valuable for the structure determination of new compounds in this series. nih.gov
Chromatographic Techniques (e.g., HPLC-UV, LC-MS/MS) for this compound Quantification in Complex Matrices
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with various detectors such as UV-Vis or Mass Spectrometry (LC-MS/MS), are widely used for the separation and quantification of this compound in complex matrices. These methods offer the necessary sensitivity, selectivity, and accuracy for determining the concentration of this compound in samples ranging from plant extracts to biological fluids. nih.govscielo.brimpactfactor.org
HPLC-UV is a common method for the quantification of cucurbitacin B, often utilizing detection at a specific wavelength where the compound absorbs strongly, such as 230 nm. scielo.brfabad.org.tr This technique has been applied to quantify cucurbitacin B in plant extracts, with validated methods demonstrating good linearity, accuracy, and precision within specific concentration ranges. scielo.brresearchgate.net
LC-MS/MS offers even greater sensitivity and specificity compared to HPLC-UV, making it suitable for quantifying this compound at lower concentrations in complex biological matrices like plasma and urine. nih.govresearchgate.netrsc.org UPLC-MS/MS methods have been developed and validated for the determination of cucurbitacin B in rat plasma, achieving low limits of quantification. nih.gov Multiple Reaction Monitoring (MRM) mode is frequently used in LC-MS/MS for the selective detection and quantification of target analytes like cucurbitacin B. nih.govnih.gov Sample preparation techniques such as liquid-liquid extraction or solid supported liquid-liquid extraction are often employed to isolate cucurbitacins from matrices before LC-MS/MS analysis. nih.gov
Data from chromatographic quantification studies can provide valuable information on the concentration of this compound in different sources. For example, HPLC analysis has shown varying levels of cucurbitacin B in different extracts and parts of plants. fabad.org.trresearchgate.net
Here is an example of quantitative data obtained using HPLC:
| Sample Source | Extraction Method | Detection Method | Cucurbitacin B Concentration | Reference |
| Luffa operculata fruit (EEF) | Maceration (Ethanol) | HPLC-PAD (230 nm) | 79.1 µg/mL | |
| Luffa operculata fruit (EMF) | Maceration (Ethanol) | HPLC-PAD (230 nm) | 44.5 µg/mL | |
| Wilbrandia ebracteata roots | Dichloromethane (reflux) | HPLC-UV (230 nm) | 4.00 to 240 µg/mL (linear range) | scielo.brresearchgate.net |
| Bryonia multiflora roots (Chloroform extract) | Not specified | HPLC-UV (230 nm) | 0.022% | fabad.org.tr |
| Bryonia multiflora roots (Methanol extract) | Not specified | HPLC-UV (230 nm) | 0.010% | fabad.org.tr |
| Rat plasma | Liquid-liquid extraction | UPLC-MS/MS (MRM) | 0.05–1000 ng/mL (linear range) | nih.gov |
Future Research Trajectories and Methodological Innovations in Luffin B Studies
Emerging Research Areas in Luffin B Biosynthesis and Engineering
Understanding the biosynthetic pathway of this compound is a critical emerging research area. This compound is a type I ribosome-inactivating protein (RIP) found in Luffa cylindrica scispace.comacademicjournals.orgnih.gov. Ribosome-inactivating proteins are synthesized in plants through complex biosynthetic processes involving enzymes viper.ac.inslideshare.net. Research into the specific genes and enzymes responsible for this compound synthesis could pave the way for metabolic engineering approaches nih.govnih.gov. This could involve identifying and characterizing the enzymatic steps involved in the formation of the this compound polypeptide chain and its post-translational modifications. Techniques such as transcriptomics and metabolic logic, combined with pathway reconstitution, have been successful in elucidating biosynthetic pathways for other plant-derived compounds, suggesting similar approaches could be fruitful for this compound nih.gov. Engineering efforts could aim to enhance the expression of key biosynthetic genes in host organisms or plant cell cultures, potentially leading to increased this compound yields nih.gov. Furthermore, understanding the regulatory mechanisms controlling this compound biosynthesis in Luffa cylindrica could allow for targeted manipulation to improve production efficiency.
Novel Approaches for Enhanced this compound Production and Derivatization
Enhancing the production of this compound is a significant goal for future research, particularly for potential research applications. Recombinant technology is considered a promising approach for large-scale production of plant-based proteins like this compound, overcoming limitations associated with natural resource availability nih.gov. Studies have explored expressing related proteins, such as alpha-luffin, in systems like E. coli, investigating factors like temperature, fusion tags (e.g., SUMO tag), and cultivation strategies to improve total expression and solubility nih.gov. These findings provide a foundation for optimizing recombinant this compound production.
Beyond production, novel derivatization procedures are crucial for enhancing the detection and potentially modifying the properties of this compound for research purposes nih.govmdpi.commdpi.com. Derivatization can increase ionization efficiency for techniques like mass spectrometry, improve chromatographic behavior, and enhance stability nih.govmdpi.comlibretexts.orgresearchgate.net. While research on derivatization specific to this compound is limited in the provided context, general advancements in derivatization chemistry for proteins and peptides, such as those involving reactions with functional groups like amines or carboxylic acids, could be adapted nih.govmdpi.comlibretexts.org. Future work could focus on developing specific derivatization protocols for this compound that enhance its detection sensitivity in various analytical platforms and potentially introduce functional handles for conjugation or modification, expanding its utility as a research tool.
Advanced In Vitro and Ex Vivo Models for this compound Mechanistic Investigations
Advanced in vitro and ex vivo models are essential for gaining a deeper understanding of this compound's mechanisms of action at a cellular and tissue level, without the complexities and ethical considerations of in vivo studies frontiersin.orgresearchgate.netnih.govcsic.es. While the provided search results discuss these models in broader contexts like intestinal health, cancer research, and neural tissue engineering, their application to this compound research is a clear future direction frontiersin.orgresearchgate.netnih.govcsic.es.
In vitro models, such as 2D and 3D cell cultures, including organoids and organ-on-a-chip platforms, offer controlled environments to study this compound's effects on specific cell types and cellular processes researchgate.net. These models can help elucidate how this compound interacts with cells, its internalization pathways, and its impact on protein synthesis, given its classification as a ribosome-inactivating protein scispace.comnih.gov. Advanced 3D models, which better mimic the in vivo cellular environment, could provide more physiologically relevant insights into this compound's activity compared to traditional 2D cultures researchgate.net.
Ex vivo models, which involve maintaining living tissues or organs outside the body, can provide a bridge between in vitro and in vivo studies frontiersin.orgnih.gov. These models allow for the investigation of this compound's effects on tissue-level functions and interactions within a more complex biological context than cell culture frontiersin.orgnih.gov. For instance, ex vivo tissue slices or perfused organs could be used to study this compound's distribution, its impact on tissue viability, and its interactions with different cell populations within a tissue microenvironment. The development and application of this compound-specific advanced in vitro and ex vivo models will be crucial for dissecting its intricate biological mechanisms.
Integration of Multi-Omics Data for Comprehensive this compound Research
The integration of multi-omics data represents a powerful future direction for comprehensive this compound research frontiersin.orgazolifesciences.comnih.govjci.org. Multi-omics approaches combine data from various 'omics' technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of biological systems frontiersin.orgazolifesciences.comnih.gov.
Applying multi-omics integration to this compound studies could involve:
Genomics: Identifying genetic variations in Luffa cylindrica that correlate with this compound production levels or structural variations.
Transcriptomics: Analyzing gene expression profiles in response to conditions that influence this compound synthesis or in cells treated with this compound to understand the transcriptional networks involved.
Proteomics: Studying the protein profiles in tissues producing this compound or in cells exposed to this compound to identify interacting proteins, post-translational modifications, and affected cellular pathways.
Metabolomics: Analyzing the small molecule profiles to understand the metabolic state associated with this compound production or the metabolic changes induced by this compound treatment.
Integrating these diverse datasets through bioinformatics and computational methods can reveal complex interactions and regulatory mechanisms that would be missed by single-omics approaches frontiersin.orgazolifesciences.comnih.gov. This can lead to a more complete understanding of this compound's biosynthesis, its biological functions, and its effects on target systems. Challenges in multi-omics integration include data standardization, analysis pipeline development, and biological interpretation frontiersin.orgazolifesciences.comnih.gov. However, overcoming these challenges holds significant promise for accelerating this compound research.
Challenges and Opportunities in this compound Scaffold Optimization for Research Tool Development
Optimizing the molecular scaffold of this compound presents both challenges and opportunities for developing it into a more effective research tool. As a ribosome-inactivating protein, this compound's core function is the inhibition of protein synthesis scispace.comnih.gov. However, its application as a research tool might be limited by factors such as cellular uptake, specificity, or potential off-target effects.
Challenges in scaffold optimization include maintaining its ribosome-inactivating activity while improving desired properties. This could involve structural modifications to enhance its stability, solubility, or targeted delivery to specific cell types nih.govresearchgate.netharrisburgu.edu. Techniques from protein engineering and medicinal chemistry could be applied to introduce modifications to the this compound structure nih.gov.
Q & A
Q. What are the key biochemical characteristics of Luffin B that influence experimental design?
this compound, a ribosome-inactivating protein, is characterized by its molecular weight (~28.8 kDa with a 13-amino-acid N-terminal His tag) and solubility challenges in prokaryotic systems. Its cytotoxicity arises from rRNA N-glycosidase activity, which inhibits protein synthesis. Researchers must account for its solubility and toxicity when designing expression systems. Solubility optimization strategies include codon bias correction, low-temperature induction (e.g., 25°C), and media supplementation (e.g., EnBase continuous glucose release). Toxicity mitigation involves controlled cultivation modes to delay cell death .
Table 1: Key Biochemical Properties of this compound
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 28.8 kDa (with His tag) | |
| Toxicity Mechanism | rRNA N-glycosidase activity | |
| Solubility Strategy | Codon optimization,低温 induction |
Q. What standard methodologies assess this compound’s cytotoxic effects in prokaryotic systems?
Cytotoxicity is typically evaluated via:
- Cell density (OD600) : Lower post-induction densities indicate toxicity. For example, OD600 drops from 26.5 (30°C) to 22 (25°C) in continuous cultures after 24 hours .
- Cultivation mode comparison : Batch vs. continuous modes reveal toxicity dependencies on nutrient availability. Continuous cultures with gradual glucose release reduce toxicity by limiting ribosome availability .
- Viability assays : Fluorescence-based membrane integrity tests or ATP quantification.
Methodological Tip : Use the PICO framework (Population: E. coli; Intervention: Temperature/cultivation mode; Comparison: Batch vs. continuous; Outcome: OD600/viability) to structure hypothesis-driven experiments .
Advanced Research Questions
Q. How can cultivation conditions be optimized to mitigate this compound’s cytotoxicity while maintaining yield?
- Temperature modulation : Induce protein expression at 25°C instead of 30°C to reduce ribosome availability, lowering toxicity without significantly compromising yield .
- Continuous cultivation : Use EnBase systems for controlled glucose release, achieving higher cell densities (OD600 >20) and delayed toxicity onset .
- Buffer optimization : Adjust pH and ionic strength to stabilize soluble protein fractions.
Table 2: Optimization Strategies for this compound Expression
| Parameter | Optimal Condition | Outcome |
|---|---|---|
| Temperature | 25°C | Reduced toxicity, OD600 = 22 |
| Cultivation Mode | Continuous (EnBase) | Cell density ↑, toxicity delayed |
| Induction Timing | Mid-log phase | Maximize soluble protein yield |
Methodological Tip : Apply the FINER criteria (Feasible: Lab resources; Novel: Unique cultivation parameters; Ethical: Non-pathogenic systems; Relevant: Biopharma applications) to evaluate experimental viability .
Q. How can contradictions in this compound toxicity data across studies be resolved?
Contradictions often arise from:
- Cultivation mode differences : Batch cultures (e.g., LB media) fail to sustain high cell densities, exacerbating toxicity, whereas continuous modes mitigate it .
- Strain-specific responses : Use isogenic E. coli strains (e.g., BL21(DE3)) to control for genetic variability.
- Analytical thresholds : Define toxicity as a ≥50% drop in OD600 relative to controls.
Resolution Framework :
- Systematic review : Compare variables (temperature, media, strain) using meta-analysis.
- Sensitivity analysis : Test hypotheses iteratively (e.g., ribosome abundance vs. toxicity).
- Triangulation : Combine quantitative (OD600) and qualitative (viability assays) data .
Methodological Guidelines
- Experimental Reproducibility : Document all synthesis steps, including reaction conditions and purification protocols, per Beilstein Journal guidelines (e.g., ≤5 compounds in main text; others in supplements) .
- Data Contradiction Analysis : Use iterative qualitative frameworks to contextualize conflicting results (e.g., cultivation mode impacts ribosome availability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
